molecular formula C13H25NO3 B13925283 tert-Butyl 3-hydroxy-3-neopentylazetidine-1-carboxylate

tert-Butyl 3-hydroxy-3-neopentylazetidine-1-carboxylate

Cat. No.: B13925283
M. Wt: 243.34 g/mol
InChI Key: HGUGKGDHOAHKMY-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-neopentylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-3-neopentylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with neopentyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-3-neopentylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The neopentyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

tert-Butyl 3-hydroxy-3-neopentylazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-neopentylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
  • tert-Butyl 3-ethynylazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-hydroxy-3-neopentylazetidine-1-carboxylate is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 3-(2,2-dimethylpropyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-11(2,3)7-13(16)8-14(9-13)10(15)17-12(4,5)6/h16H,7-9H2,1-6H3

InChI Key

HGUGKGDHOAHKMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1(CN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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